molecular formula C7H11ClIN3O2 B12235881 Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride

Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride

Cat. No.: B12235881
M. Wt: 331.54 g/mol
InChI Key: NNZGFHIYAXOUGV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is of interest due to its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination and subsequent amination. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine or bromine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodinated position can be reduced to form deiodinated analogs.

    Substitution: The iodine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate
  • 5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
  • 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness

Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substituent can be a site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate; hydrochloride (CAS Number: 1431964-20-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate; hydrochloride is C7H11ClIN3O2C_7H_{11}ClIN_3O_2 with a molecular weight of 331.54 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₇H₁₁ClIN₃O₂
Molecular Weight331.54 g/mol
CAS Number1431964-20-3

Synthesis

Various synthetic routes have been reported for the preparation of pyrazole derivatives, including Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate. The synthesis typically involves reactions with electrophilic and nucleophilic reagents, leading to the formation of bioactive compounds. For instance, electrophilic substitution reactions can yield derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. Ethyl 5-amino-4-iodo-2-methylpyrazole has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that modifications in the pyrazole structure can significantly enhance its antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects, which are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating inflammatory diseases .

The biological activity of Ethyl 5-amino-4-iodo-2-methylpyrazole is largely due to its interaction with specific targets within biological systems. The presence of the amino and iodo groups enhances its reactivity and binding affinity to target proteins, potentially leading to improved therapeutic outcomes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including Ethyl 5-amino-4-iodo-2-methylpyrazole. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Activity : In a controlled experimental setup, Ethyl 5-amino-4-iodo-2-methylpyrazole was administered to models of inflammation. The results showed a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent .

Properties

Molecular Formula

C7H11ClIN3O2

Molecular Weight

331.54 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10IN3O2.ClH/c1-3-13-7(12)5-4(8)6(9)10-11(5)2;/h3H2,1-2H3,(H2,9,10);1H

InChI Key

NNZGFHIYAXOUGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)N)I.Cl

Origin of Product

United States

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